molecular formula C19H20ClN3O5 B5153390 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine

1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine

Cat. No. B5153390
M. Wt: 405.8 g/mol
InChI Key: QNECUEGDJBFBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperazine family and has been shown to possess unique biochemical and physiological effects that make it an attractive target for further research.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves the modulation of several signaling pathways that are involved in various cellular processes. This compound has been shown to activate the Nrf2-ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects that make it an attractive target for further research. This compound has been shown to increase the levels of glutathione, an important antioxidant that plays a critical role in the regulation of oxidative stress. Additionally, this compound has been shown to decrease the levels of reactive oxygen species and pro-inflammatory cytokines, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has several advantages as a research tool. This compound is highly stable and has been shown to possess low toxicity, making it suitable for use in a variety of in vitro and in vivo experiments. Additionally, the synthesis of this compound has been optimized to ensure high yields and purity, making it a reliable research tool.
However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life and may require multiple administrations to achieve therapeutic effects. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine. One potential area of research is the development of novel therapeutic strategies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound may be useful in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets. Finally, the optimization of the synthesis of this compound may lead to the development of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with 3,5-dimethoxybenzoyl chloride to form the intermediate 1-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with piperazine to yield this compound. The synthesis of this compound has been optimized to ensure high yields and purity.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.

properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5/c1-27-15-9-13(10-16(12-15)28-2)19(24)22-7-5-21(6-8-22)18-4-3-14(23(25)26)11-17(18)20/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECUEGDJBFBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.